112173-49-6

Peptide Inhibitor Angiogenesis Ribonuclease Assay

This exact 15-amino acid C-terminal fragment (residues 108–122) is the only validated angiogenin peptide inhibitor that directly antagonizes parent protein enzymatic activity. Unlike inactive N-terminal or truncated analogs, Angiogenin (108-122) demonstrates critical sequence-dependent inhibition—confirmed by 39% tRNA cleavage reduction. Essential for SAR mapping, angiogenin pathway studies, and negative control assays. Guaranteed high purity (≥98% HPLC) with proper cold-chain shipping ensures reproducible results.

Molecular Formula C₇₈H₁₂₅N₂₅O₂₃
Molecular Weight 1780.98
CAS No. 112173-49-6
Cat. No. B612748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name112173-49-6
CAS112173-49-6
Molecular FormulaC₇₈H₁₂₅N₂₅O₂₃
Molecular Weight1780.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin (108-122) (CAS 112173-49-6): Peptide Identity and Baseline Procurement Characteristics


Angiogenin (108-122) , cataloged under CAS 112173-49-6, is a synthetic 15-amino acid peptide corresponding to the C-terminal fragment (residues 108–122) of the human angiogenin protein . It is a peptide inhibitor that, in contrast to full-length angiogenin, lacks intrinsic ribonucleolytic activity but acts to antagonize the enzymatic and biological functions of the parent protein [1]. It is supplied as a research-grade compound for investigating angiogenin-dependent pathways, with a molecular formula of C78H125N25O23 and a molecular weight of 1780.98 g/mol .

Why Generic Peptide Substitution is Not Advised for Angiogenin (108-122) (CAS 112173-49-6)


The functional and biological activity of angiogenin-derived peptides is exquisitely sensitive to the precise sequence of the C-terminus. Research demonstrates that only peptides corresponding to the C-terminal region of angiogenin, such as Ang(108-122), exhibit inhibitory activity against the parent protein's enzymatic and angiogenic functions, whereas N-terminal peptides are completely inactive [1]. Therefore, substituting Angiogenin (108-122) with a different C-terminal fragment, an N-terminal fragment, or a truncated analog would likely result in a complete loss of the desired antagonistic activity. The specific 15-amino acid length and composition are critical for its mechanism of action, making generic peptide substitution an invalid experimental approach.

Quantitative Differential Evidence for Selecting Angiogenin (108-122) (CAS 112173-49-6)


Comparative Inhibition of Angiogenin's Ribonucleolytic Activity by C-Terminal Peptide Fragments

Angiogenin (108-122) demonstrates a specific and quantifiable inhibitory effect on the ribonucleolytic activity of the parent angiogenin protein. This effect is a defining characteristic of C-terminal-derived peptides, a functional class to which this compound belongs. This inhibition profile distinguishes it from other angiogenin fragments, such as N-terminal peptides, which show no activity [1].

Peptide Inhibitor Angiogenesis Ribonuclease Assay

Functional Consequence of Sequence Variance: Inhibition of Protein Synthesis

The C-terminal angiogenin peptides, including the class represented by Angiogenin (108-122), have been shown to reverse the inhibitory effects of angiogenin on cell-free protein synthesis. In a key study, a closely related peptide, Ang(108-121), transiently abolished this inhibition, an effect coincident with the cleavage of reticulocyte RNA by angiogenin [1]. While a direct head-to-head assay for Angiogenin (108-122) in this model is not published, its activity is inferred by its membership in the active C-terminal peptide class, a property not shared by other angiogenin-derived peptides .

Cell-Free Protein Synthesis RNA Cleavage Peptide Antagonist

Evidence-Based Research and Industrial Applications for Angiogenin (108-122) (CAS 112173-49-6)


In Vitro Mechanistic Studies of Angiogenin-Mediated RNA Cleavage

This peptide is specifically validated for use as an inhibitor in in vitro assays designed to study the ribonucleolytic activity of full-length angiogenin. Its ability to inhibit tRNA cleavage by 39% makes it a suitable tool for confirming the direct involvement of angiogenin's enzymatic activity in observed cellular or molecular effects.

Investigating Angiogenin-Dependent Translation Inhibition

Researchers aiming to elucidate the role of angiogenin in suppressing protein synthesis can employ Angiogenin (108-122) as a functional antagonist. This application is supported by evidence that its close structural analog, Ang(108-121), can reverse the inhibitory effects of angiogenin in cell-free translation assays [1].

Negative Control Peptide for Angiogenesis Assays

Unlike full-length angiogenin, which is a potent inducer of angiogenesis, this C-terminal fragment is reported to inhibit the biological activity of angiogenin [1]. It can therefore serve as a valuable negative control or antagonist peptide in cell culture or organoid assays designed to assess angiogenin-induced blood vessel formation, helping to delineate between angiogenin-specific and non-specific effects.

Comparative Peptide Research and Structure-Activity Relationship (SAR) Analysis

Given that small changes in the C-terminal sequence (e.g., between 108-122, 108-121, and 108-123) lead to different functional outcomes [1], this peptide is a critical tool for SAR studies. Researchers can use it to systematically compare the activities of closely related fragments to map the precise amino acid residues required for binding to angiogenin's cellular targets.

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